6-Methoxythiazolo[4,5-b]pyridin-2-amine
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Overview
Description
6-Methoxythiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that belongs to the class of thiazolo[4,5-b]pyridines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Mechanism of Action
Target of Action
6-Methoxythiazolo[4,5-b]pyridin-2-amine is a derivative of thiazolo[4,5-b]pyridines, which are known to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists . The ability to interact with a wide range of receptor targets may become the factors of crucial importance .
Mode of Action
It is known that thiazolo[4,5-b]pyridines can interact with their targets and cause a variety of physiological changes .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities . They exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit a variety of pharmacological effects, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Biochemical Analysis
Biochemical Properties
It is known that thiazolo[4,5-b]pyridines, the class of compounds to which it belongs, interact with a wide range of receptor targets . The exact enzymes, proteins, and other biomolecules that 6-Methoxythiazolo[4,5-b]pyridin-2-amine interacts with are yet to be identified.
Molecular Mechanism
It is known that thiazolo[4,5-b]pyridines can interact with a wide range of receptor targets
Preparation Methods
The synthesis of 6-Methoxythiazolo[4,5-b]pyridin-2-amine typically involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . This method is efficient and yields the target compound with high purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
6-Methoxythiazolo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, often using alkyl halides or acyl chlorides as reagents.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiazolo[4,5-b]pyridines .
Scientific Research Applications
6-Methoxythiazolo[4,5-b]pyridin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Comparison with Similar Compounds
6-Methoxythiazolo[4,5-b]pyridin-2-amine can be compared with other thiazolo[4,5-b]pyridine derivatives, such as:
- 5-Methoxythiazolo[4,5-b]pyridin-2-amine
- Thiazolo[4,5-b]pyridin-2-amine
These compounds share a similar core structure but differ in their substituents, which can significantly impact their pharmacological properties. The presence of the methoxy group in this compound may enhance its biological activity and selectivity compared to its analogs .
Properties
IUPAC Name |
6-methoxy-[1,3]thiazolo[4,5-b]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c1-11-4-2-5-6(9-3-4)10-7(8)12-5/h2-3H,1H3,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCQNDZASQTBHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(N=C1)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206248-05-6 |
Source
|
Record name | 6-methoxythiazolo[4,5-b]pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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